N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.14739250 g/mol and the complexity rating of the compound is 499. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
5-Lipoxygenase Inhibitory Activities
A study by Ohemeng et al. (1994) synthesized a series of 2-substituted benzofuran hydroxyamic acids, including analogs related to N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide. These compounds were evaluated for their 5-lipoxygenase inhibitory activities, both in vitro and in vivo, and found to be potent inhibitors of the enzyme. This research highlights the potential of such compounds in modulating inflammatory responses mediated by 5-lipoxygenase (Ohemeng et al., 1994).
Anti-Inflammatory and Analgesic Agents
Abu‐Hashem et al. (2020) conducted a study on novel benzodifuranyl derivatives, which include structures similar to this compound. These compounds were evaluated as anti-inflammatory and analgesic agents. They displayed significant inhibitory activity on cyclooxygenase enzymes and demonstrated notable analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Neuroprotective and Antioxidant Effects
Cho et al. (2015) synthesized a series of benzofuran-2-carboxamide derivatives, related to the compound , and evaluated their neuroprotective and antioxidant activities. These compounds showed considerable protection against excitotoxic neuronal cell damage and scavenged reactive oxygen species, suggesting their potential in neuroprotective therapies (Cho et al., 2015).
Cholinesterase Inhibitory Activity
Abedinifar et al. (2018) investigated a series of benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, which are structurally related to this compound. These compounds were synthesized as cholinesterase inhibitors and displayed potent inhibitory effects, suggesting their potential use in the treatment of diseases like Alzheimer's (Abedinifar et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-11-14-8-7-13(24-2)10-17(14)25-19(11)20(23)22-16-9-12-5-3-4-6-15(12)18(16)21/h3-8,10,16,18H,9,21H2,1-2H3,(H,22,23)/t16-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSFOJZDJCOBJZ-WMZOPIPTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NC3CC4=CC=CC=C4C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N[C@H]3CC4=CC=CC=C4[C@@H]3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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